Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Description
Contextualization within N-Heterocyclic Medicinal Chemistry Research
N-heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The piperazine (B1678402) nucleus is a particularly versatile scaffold in drug design and discovery. nih.gov Its derivatives are explored for a wide range of therapeutic applications, including but not limited to, anticancer, antidepressant, and antipsychotic agents. researchgate.netresearchgate.net
The N-phenylpiperazine structure is of significant interest due to its ability to interact with various receptors in the central nervous system. researchgate.net Many compounds containing this moiety exhibit affinity for dopamine (B1211576) and serotonin (B10506) receptors, making them subjects of investigation for neurological and psychiatric disorders. nih.gov The addition of a pyridinylcarbonyl group, as seen in Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, can further modulate the electronic and steric properties of the molecule, potentially fine-tuning its biological activity and selectivity for specific receptor subtypes. The pyridine (B92270) ring itself is a key component in numerous marketed drugs. nih.gov
Historical Development and Academic Significance as a Chemical Scaffold
The academic significance of the N-phenylpiperazine scaffold is underscored by its presence in numerous approved drugs and clinical candidates. mdpi.com The synthesis of such compounds typically involves the reaction of 1-phenylpiperazine (B188723) with a suitable acylating or alkylating agent. In the case of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, the synthesis would likely involve the acylation of 1-phenylpiperazine with nicotinoyl chloride. prepchem.comprepchem.com
The preparation of nicotinoyl chloride from nicotinic acid using reagents like thionyl chloride is a well-established chemical transformation. prepchem.comprepchem.com Similarly, the synthesis of 1-phenylpiperazine can be achieved through several established routes, often starting from aniline. researchgate.net The combination of these two readily accessible building blocks provides a straightforward entry into this class of compounds, facilitating the exploration of their structure-activity relationships (SAR). The ease of modification at both the phenyl and pyridinyl rings allows for the generation of extensive libraries of analogs for biological screening.
Research Trajectory and Evolution within Pharmacological Discovery
The research trajectory for compounds based on the 1-phenyl-4-acylpiperazine scaffold has largely been driven by the search for novel agents with activity at CNS targets. A significant body of research has focused on the interaction of N-phenylpiperazine derivatives with monoamine neurotransmitter systems. researchgate.netsilae.it For instance, many such compounds have been evaluated for their affinity and functional activity at various dopamine and serotonin receptor subtypes. nih.gov
The introduction of a nicotinoyl moiety can be seen as a strategy to explore new chemical space and potentially improve properties such as target affinity, selectivity, and pharmacokinetic profiles. Research on related structures, such as pyridinylpiperazine derivatives, has shown potential in the development of urease inhibitors and other therapeutic agents. nih.gov The evolution of research in this area often involves the synthesis of a series of analogs with systematic modifications to the core structure, followed by comprehensive pharmacological evaluation to elucidate structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and aims to identify lead compounds with optimal therapeutic potential.
Detailed Research Findings
While specific research data for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- is not extensively available in the public domain, the pharmacological profiles of closely related N-phenylpiperazine and pyridinylpiperazine derivatives provide valuable insights into its potential biological activities. The following tables summarize representative data for analogous compounds.
Table 1: Receptor Binding Affinities of Selected N-Phenylpiperazine Analogs
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Analog A | >10,000 | 414 | - |
| Analog B | 25 | - | >10,000 |
| Analog C | - | - | - |
Data for analogous compounds from various research studies. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vitro Activity of Pyridinylpiperazine Hybrid Derivatives as Urease Inhibitors
| Compound | Urease Inhibition (IC50, µM) |
| Derivative X | 2.0 ± 0.73 |
| Derivative Y | 2.24 ± 1.63 |
| Thiourea (Standard) | 23.2 ± 11.0 |
IC50 values represent the half-maximal inhibitory concentration. Data from a study on related pyridinylpiperazine derivatives. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWWGBKDGULHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153043 | |
| Record name | Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120873-22-5 | |
| Record name | Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120873225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Piperazine, 1 Phenyl 4 3 Pyridinylcarbonyl
Retrosynthetic Analysis for Complex Piperazine (B1678402) Derivatives
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, the primary disconnection strategy involves breaking the amide bond, which is the most synthetically accessible linkage to form.
This disconnection leads to two key synthons: 1-phenylpiperazine (B188723) and a nicotinic acid derivative. These synthons correspond to the commercially available reagents 1-phenylpiperazine and nicotinoyl chloride (or nicotinic acid itself). This retrosynthetic approach forms the basis for the most common synthetic strategies for this class of compounds.
Retrosynthetic Scheme for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
| Target Molecule | Key Disconnection | Synthons | Starting Materials |
| Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | C-N (Amide Bond) | 1-Phenylpiperazine Cation and Nicotinoyl Anion | 1-Phenylpiperazine and Nicotinic Acid (or its activated form) |
This straightforward analysis suggests that the most logical and efficient way to construct the target molecule is through the acylation of 1-phenylpiperazine with a derivative of nicotinic acid.
Classical and Modern Synthetic Routes for the Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- Core
The synthesis of the core structure of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- can be achieved through several methodologies, each with its own advantages and limitations.
A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. The most direct linear synthesis of the target compound involves the acylation of 1-phenylpiperazine.
This reaction is typically carried out by reacting 1-phenylpiperazine with an activated form of nicotinic acid, such as nicotinoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases used for this purpose include triethylamine (B128534) or pyridine (B92270). The reaction is usually performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.
Alternatively, nicotinic acid can be coupled directly with 1-phenylpiperazine using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the secondary amine of the piperazine.
Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent |
| Dicyclohexylcarbodiimide (B1669883) | DCC | Carbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium Salt |
A convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then joined together in the final steps. For Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, a convergent approach would not be significantly different from the linear synthesis due to the simple structure of the starting materials. However, if substituted derivatives of either the phenyl or pyridinyl ring were desired, a convergent approach would be highly advantageous.
Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. In the context of synthesizing Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, this would involve minimizing the use of hazardous reagents and solvents and maximizing the incorporation of all atoms from the starting materials into the final product.
One approach to a more sustainable synthesis is the direct amidation of nicotinic acid with 1-phenylpiperazine without the use of coupling agents, which generate stoichiometric byproducts. This can sometimes be achieved under high-temperature conditions with the removal of water. However, these conditions can be harsh and may not be suitable for all substrates.
Another green chemistry approach is the use of catalytic methods for amide bond formation. While still an area of active research, certain catalysts have been shown to promote the direct amidation of carboxylic acids and amines.
Derivatization and Structural Elaboration Strategies
The core structure of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- offers several positions for derivatization to explore structure-activity relationships in various contexts.
The phenyl ring of the 1-phenylpiperazine moiety is a prime target for modification through electrophilic aromatic substitution reactions. The piperazine group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring.
Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction | Reagents | Expected Products (Major) |
| Nitration | HNO₃, H₂SO₄ | para-nitro and ortho-nitro derivatives |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | para-bromo/chloro and ortho-bromo/chloro derivatives |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | para-alkyl and ortho-alkyl derivatives |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | para-acyl and ortho-acyl derivatives |
It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions on the electron-rich pyridine ring or the piperazine nitrogen atoms. Protection of the piperazine nitrogens might be necessary in some cases.
Modifications at the Pyridinylcarbonyl Moiety
There is a notable absence of published research detailing specific chemical modifications at the pyridinylcarbonyl moiety of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-. Generally, such modifications could include:
Reduction of the Carbonyl Group: The ketone of the pyridinylcarbonyl group could potentially be reduced to a secondary alcohol, yielding (phenyl)(4-(phenylpiperazin-1-yl)) (pyridin-3-yl)methanol. This transformation would typically be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Reactions on the Pyridine Ring: The pyridine ring itself offers avenues for electrophilic or nucleophilic substitution. However, the specific reactivity of the pyridine ring within this particular molecular framework has not been explored in the available literature. Potential reactions could include oxidation of the pyridine nitrogen to an N-oxide, or halogenation at various positions on the ring, depending on the directing effects of the carbonyl group and the reaction conditions employed.
Without dedicated studies, any discussion of these potential modifications remains speculative and is not supported by empirical data for this specific compound.
Heterocyclic Ring System Functionalization
The functionalization of the piperazine and pyridine rings of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- is another area where specific research is lacking. In broader studies of phenylpiperazine derivatives, various functionalization strategies have been reported. These can be categorized as follows:
N-Functionalization of Piperazine: While the N-4 position is acylated in the title compound, the N-1 nitrogen, attached to the phenyl group, is generally considered less reactive towards further substitution.
C-H Functionalization of Piperazine: Recent advances in organic synthesis have enabled the direct C-H functionalization of piperazine rings, allowing for the introduction of various substituents on the carbon skeleton of the heterocycle. mdpi.com
Functionalization of the Phenyl Ring: The phenyl group attached to the piperazine nitrogen could undergo electrophilic aromatic substitution reactions, with the piperazine moiety acting as a directing group.
Functionalization of the Pyridine Ring: As mentioned previously, the pyridine ring could be functionalized, though specific examples for this compound are not documented.
The following table summarizes potential, though not experimentally verified for this specific compound, functionalization reactions on the heterocyclic systems:
| Heterocyclic Ring | Potential Functionalization Reaction | Reagents and Conditions | Potential Product |
| Piperazine | C-H Arylation (Photoredox Catalysis) | Aryl Halide, Photocatalyst, Light | Aryl-substituted piperazine ring |
| Pyridine | N-Oxidation | m-CPBA or other peroxy acids | Piperazine, 1-phenyl-4-(1-oxido-3-pyridinylcarbonyl)- |
| Pyridine | Electrophilic Halogenation | Halogenating agent (e.g., NBS, NCS) | Halogen-substituted pyridine ring |
It is crucial to reiterate that the application of these general methodologies to Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- has not been reported.
Mechanistic Studies of Key Synthetic Transformations
A detailed mechanistic study of the synthesis of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- has not been published. The formation of the amide bond between 1-phenylpiperazine and nicotinic acid or its derivatives is expected to proceed through a standard nucleophilic acyl substitution mechanism.
The most probable synthetic routes involve:
Reaction with Nicotinoyl Chloride: 1-phenylpiperazine, acting as a nucleophile, would attack the electrophilic carbonyl carbon of nicotinoyl chloride, followed by the elimination of a chloride ion. This is a common and efficient method for amide bond formation.
Peptide Coupling Conditions: The reaction between 1-phenylpiperazine and nicotinic acid can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack.
While the general principles of these mechanisms are well-understood in organic chemistry, specific kinetic or computational studies for the synthesis of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- are not available in the current body of scientific literature.
Structure Activity Relationship Sar Analysis of Piperazine, 1 Phenyl 4 3 Pyridinylcarbonyl and Its Analogues
Identification of Essential Structural Elements for Biological Activity
The biological activity of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine analogues is fundamentally dependent on three core components: the N-phenyl group, the piperazine (B1678402) scaffold, and the acyl moiety, in this case, a 3-pyridinylcarbonyl group.
The Piperazine Ring : This six-membered heterocycle is a key structural element. rsc.org It often acts as a linker or scaffold, providing a specific three-dimensional orientation for the aromatic and heterocyclic substituents. nih.gov The two nitrogen atoms of the piperazine ring can form hydrogen bonds with target proteins, contributing to binding affinity. researchgate.net The basic nature of the piperazine nitrogens can also enhance aqueous solubility and influence the pharmacokinetic properties of the molecule. nih.gov Studies on various N-substituted piperazines reveal that the basicity of the nitrogen atoms can be critical for receptor interaction, although in some dopamine (B1211576) receptor ligands, a loss of basicity in one of the piperazine nitrogens did not negatively impact affinity, suggesting its role can be context-dependent. nih.gov
The 1-Phenyl Group : The phenyl ring connected to the N1 position is crucial for establishing interactions with biological targets, often through π-π stacking or hydrophobic interactions. nih.gov The presence and substitution pattern on this ring are critical determinants of the compound's pharmacological profile.
The combination of these three elements creates a specific pharmacophore that dictates the molecule's biological function. Alterations to any of these components can lead to significant changes in activity.
Positional and Substituent Effects on Preclinical Efficacy
The preclinical efficacy of phenylpiperazine analogues is highly sensitive to the nature and position of substituents on its core structures.
Modifications to the N-phenyl ring significantly alter the pharmacological and toxicological profiles of phenylpiperazine derivatives. Research on various analogues has demonstrated that both the type of substituent and its position are critical. nih.gov
For instance, in a study of phenylpiperazine derivatives as potential anticancer agents, the substitution pattern on the phenyl ring was a key determinant of cytotoxicity. nih.gov Compounds with two chlorine atoms (at positions 3 and 4) or a trifluoromethyl group (at position 3) on the phenyl ring exhibited the highest cytotoxicity against cancer cell lines. nih.gov Conversely, a single fluorine atom at the 4-position resulted in a different activity profile. nih.gov
In another context, where phenylpiperazines were evaluated as intestinal permeation enhancers, aliphatic substitutions on the phenyl ring led to efficacy and toxicity profiles comparable to the unsubstituted 1-phenylpiperazine (B188723). nih.gov However, introducing hydroxyl or primary amine groups significantly increased toxicity. nih.gov This highlights how substitutions impact not only efficacy but also the safety profile of the compounds.
| Substituent(s) on Phenyl Ring | Position(s) | Observed Effect | Reference Compound Context | Source |
|---|---|---|---|---|
| 3,4-Dichloro | 3, 4 | Increased cytotoxicity | Anticancer activity | nih.gov |
| 3-Trifluoromethyl | 3 | Increased cytotoxicity | Anticancer activity | nih.gov |
| 4-Fluoro | 4 | Altered (lower) cytotoxicity compared to di-chloro | Anticancer activity | nih.gov |
| Hydroxyl or Primary Amine | - | Significantly increased toxicity | Intestinal permeation enhancement | nih.gov |
| Aliphatic (e.g., Methyl) | - | Comparable efficacy and toxicity to parent compound | Intestinal permeation enhancement | nih.gov |
The heterocyclic moiety attached to the N4-acyl group plays a pivotal role in fine-tuning receptor interactions and selectivity. For analogues of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, modifications to the pyridine (B92270) ring are critical.
In a study of related piperazine derivatives as Platelet-Activating Factor (PAF) antagonists, attaching a methyl group at the 2-position of the pyridine ring resulted in an improvement of oral activity by an order of magnitude or greater. nih.gov This demonstrates that even a small alkyl substitution on the heterocyclic ring can dramatically enhance pharmacokinetic properties and in vivo efficacy.
Further studies on dopamine D2/D3 receptor ligands showed that replacing the phenyl group on the piperazine nitrogen with various N-aromatic heterocyclic substitutions, such as substituted indole (B1671886) rings, could maintain high affinity and selectivity for the D3 receptor. nih.gov Interestingly, these heterocyclic rings did not need to be directly connected to the piperazine ring; linkers such as an amide or methylene (B1212753) group were well-tolerated, indicating flexibility in the pharmacophore model. nih.gov
| Heterocyclic Moiety | Substitution/Linkage | Observed Effect | Target/Activity | Source |
|---|---|---|---|---|
| Pyridine | Methyl group at position 2 | >10-fold improvement in oral activity | PAF antagonism | nih.gov |
| Indole | Linked via amide or methylene bridge to piperazine N | Maintained high affinity and selectivity | Dopamine D3 receptor binding | nih.gov |
The piperazine ring is not a simple flexible linker; its conformational preferences are crucial for biological activity. Generally, piperazine rings adopt a chair conformation to minimize steric strain. nih.gov Infrared spectral measurements have shown that the N-H bond in an unsubstituted piperazine ring prefers an equatorial position, similar to what is observed in piperidine (B6355638). rsc.org
This defined chair-like structure positions the N1 and N4 substituents in specific spatial arrangements (axial or equatorial), which is critical for optimal interaction with the binding pocket of a receptor. nih.gov The relative rigidity of the piperazine scaffold helps to reduce the entropic penalty upon binding to a biological target.
However, the preferred conformation can be influenced by substituents. In certain substituted piperazines, allylic strain between substituents can force the ring into a less common twist-boat conformation. rsc.org This conformational flexibility, or the ability to adopt a specific non-chair geometry, can be a key element in the design of potent and selective ligands. The vast majority of piperazine-containing drugs feature substituents at both the N1 and N4 positions, underscoring the importance of this disubstituted pattern in orienting pharmacophores for biological activity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
To better understand and predict the biological activity of phenylpiperazine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For classes of compounds like 4-phenylpiperazines, QSAR models have been successfully developed to explain in vivo effects. nih.gov Techniques such as partial least squares (PLS) regression are used to model the relationship between calculated physicochemical descriptors of the molecules and their observed biological responses, such as changes in neurotransmitter levels or receptor binding affinities. nih.govgu.se These predictive models are valuable tools in drug discovery, allowing for the virtual screening of new potential analogues and the rational design of compounds with improved efficacy. researchgate.net
The foundation of a robust QSAR model is the careful selection and computation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For phenylpiperazine analogues, relevant descriptors typically fall into several categories:
Electronic Descriptors : These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces or charge transfer.
Steric Descriptors : These quantify the size and shape of the molecule or its substituents. Examples include molecular volume, surface area, and specific steric parameters like Taft's Es or Charton's ν values. They are essential for understanding how a molecule fits into a receptor's binding site.
Hydrophobic Descriptors : These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common descriptor is the logarithm of the partition coefficient (logP).
In QSAR studies of phenylpiperidines and phenylpiperazines, a combination of tabulated and calculated physicochemical descriptors has been used to successfully model their effects on the dopaminergic system. nih.govresearchgate.net The resulting models can provide a comprehensive understanding of the biological response and highlight the key structural features that drive activity. nih.gov
Development and Validation of Predictive SAR Models
The development of a predictive SAR model is a meticulous process that involves compiling a dataset of structurally related compounds with their corresponding biological activities. For Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- and its analogues, this would involve synthesizing a series of derivatives with modifications on the phenyl and pyridinyl rings, as well as potentially on the piperazine core itself. The biological activity of these compounds against a specific target would then be determined.
Once a dataset is established, various computational techniques can be employed to build a predictive model. These often involve the calculation of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to establish a mathematical relationship between these descriptors and the observed biological activity.
A crucial step in model development is rigorous validation to ensure its predictive power and robustness. This typically involves internal validation techniques like cross-validation (e.g., leave-one-out or leave-many-out) and external validation using an independent test set of compounds that were not used in the model's creation. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient for the external test set (Pred_R²) are used to assess the model's quality.
While the general principles of predictive SAR model development are well-established, the application of these methods to Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- has not been specifically detailed in the available literature. Consequently, no data tables of specific models with their statistical validation parameters can be presented for this compound.
Rule Extraction from Predictive Models for Chemical Design
A significant advantage of predictive SAR models is the ability to extract intelligible rules that can guide the design of new, potentially more active compounds. For instance, a validated QSAR model might reveal that electron-withdrawing substituents at a particular position on the phenyl ring are positively correlated with activity, while bulky groups on the pyridine ring are detrimental.
These "rules" can be visualized through contribution maps or by analyzing the coefficients of the descriptors in the QSAR equation. Such insights allow medicinal chemists to prioritize the synthesis of novel analogues that are predicted to have improved biological profiles. For example, if a model indicates that increased hydrophobicity in a certain region of the molecule enhances activity, chemists can design new compounds with lipophilic substituents in that area.
The process of rule extraction provides a rational basis for lead optimization, moving beyond serendipitous discovery. However, in the absence of published predictive SAR models for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, the extraction of specific chemical design rules for this class of compounds remains speculative. General SAR principles for arylpiperazines can be inferred from broader studies, but their direct applicability to this specific scaffold is not confirmed.
Preclinical Pharmacological Investigations and Molecular Mechanisms of Action for Piperazine, 1 Phenyl 4 3 Pyridinylcarbonyl Derivatives
In Vitro Receptor Binding and Enzyme Inhibition Profiling
The initial stages of preclinical evaluation for novel chemical entities involve comprehensive in vitro profiling to determine their affinity and selectivity for a panel of biological targets, including receptors and enzymes.
Research has shown that derivatives based on the 1-phenylpiperazine (B188723) structure can interact with high affinity with several key protein targets implicated in a range of pathologies. These targets include G-protein coupled receptors (GPCRs) and transporters critical to neurotransmission and viral entry.
Dopamine (B1211576) and Serotonin (B10506) Receptors: A number of N-phenylpiperazine analogs have demonstrated high affinity for dopamine D2-like receptors, particularly the D3 subtype. nih.govnih.gov Due to the high homology between D2 and D3 receptors, achieving selectivity is a significant focus of drug design. nih.govnih.gov Certain substituted N-phenylpiperazine analogs exhibit substantial selectivity for the D3 receptor over the D2 receptor, with some compounds showing approximately 500-fold greater affinity for D3. nih.gov Additionally, these compounds often show a high affinity for serotonin 5-HT(1A) receptors.
Chemokine Receptor CCR5: The C-C chemokine receptor type 5 (CCR5) has been validated as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. nih.govwikipedia.org Piperazine-based derivatives have been developed as potent CCR5 antagonists. nih.govnih.govsemanticscholar.org These compounds act as entry inhibitors by blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor. nih.govwikipedia.org For example, compound 18, a piperidine (B6355638) derivative, showed an IC₅₀ of 0.2 nM in a CCR5 fusion assay. nih.gov Another piperazine (B1678402) derivative, compound 23h, displayed potent anti-HIV activity with an IC₅₀ value of 0.44 µM. semanticscholar.org
Sigma Receptors: The sigma-1 (σ₁) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), has emerged as another significant target for piperazine derivatives. nih.govnih.gov These compounds have been shown to bind with nanomolar affinity to σ₁ receptors and to a lesser extent, σ₂ receptors. nih.gov
The binding affinities of selected piperazine derivatives for various receptors are summarized in the table below.
Table 1: In Vitro Binding Affinities of Selected Piperazine Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Target | Derivative Example | Binding Affinity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|---|
| N-Phenylpiperazine | Dopamine D3 Receptor | Compound 6a | Kᵢ: ~1 nM (500-fold selective vs D2) | nih.govnih.gov |
| N-Phenylpiperazine | Dopamine D2 Receptor | Various | Kᵢ: Up to 53 nM | unimi.it |
| Piperazine-based | CCR5 | Compound 18 | IC₅₀: 0.2 nM (Fusion Assay) | nih.gov |
| Piperazine-based | CCR5 | Compound 23h | IC₅₀: 6.29 µM (Fusion Assay) | semanticscholar.org |
| Piperazine-based | CCR5 | Compound 9e | IC₅₀: 0.64 µM (Fusion Assay) | semanticscholar.org |
Molecular modeling and structural studies have provided insights into how these ligands interact with their respective targets. For dopamine D3 receptor-selective compounds, a "bitopic" binding mode has been proposed, where the ligand simultaneously interacts with the primary orthosteric binding site and a secondary binding pocket, contributing to its high affinity and selectivity. nih.govnih.gov
In the case of CCR5 antagonists, the interaction is noncompetitive. nih.gov These small molecules are thought to bind within a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor. nih.gov This binding induces a conformational change in the receptor that prevents its recognition by the HIV gp120 protein, thereby allosterically inhibiting viral entry. nih.govwikipedia.org
For sigma-1 receptors, the binding of ligands is known to modulate the receptor's oligomerization state and its interaction with other proteins. mdpi.com A central basic amine nitrogen atom surrounded by hydrophobic features is considered a key pharmacophoric element for high-affinity binding. mdpi.com Agonist binding is thought to destabilize homo-oligomers and promote the dissociation of the chaperone BiP from the receptor, activating its chaperone function. nih.gov
In Vivo Efficacy Studies in Preclinical Disease Models
The therapeutic potential of piperazine derivatives has been explored in a variety of preclinical models of disease, reflecting the diverse targets with which they interact.
Antiviral: The most prominent therapeutic application explored for this class is in the treatment of HIV-1 infection. nih.gov As potent CCR5 antagonists, piperazine-based compounds like Vicriviroc and Maraviroc have been extensively studied for their ability to block viral entry. wikipedia.org The development of these agents represents a shift toward host-targeted antiviral therapy. nih.gov
Central Nervous System (CNS) Effects: Given their high affinity for dopamine, serotonin, and sigma receptors, N-phenylpiperazine derivatives have been widely investigated for CNS disorders. nih.gov Their potential has been assessed in models relevant to Parkinson's disease, schizophrenia, depression, and cognitive impairment. nih.govnih.govnih.gov The selective antagonism of the D3 receptor, in particular, is a strategy being explored for treating conditions like levodopa-induced dyskinesia in Parkinson's disease. nih.gov
Antimicrobial: Several studies have reported the synthesis and evaluation of piperazine derivatives for antibacterial and antifungal activity. nih.govnih.govresearchgate.netijbpas.comeurjchem.com These compounds have shown efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov Some derivatives also exhibit significant antifungal activity against Candida species, with potencies comparable to the standard drug fluconazole. nih.gov
The in vivo efficacy of these compounds has been demonstrated in specific, validated animal models.
For CNS applications, a D3-selective N-phenylpiperazine analog (Compound 6a) was found to be active in a hallucinogenic-dependent head twitch response inhibition assay in mice. nih.govnih.gov The same compound was also effective in an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in unilateral 6-hydroxydopamine lesioned rats, a standard preclinical model of Parkinson's disease. nih.govnih.gov
In the antiviral field, the efficacy of CCR5 antagonists is typically assessed by their ability to inhibit HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) in vitro. nih.gov In vivo studies in animal models, such as those involving macaques, have been used to evaluate the oral bioavailability and preclinical efficacy of lead candidates like Sch-417690/Sch-D. nih.govebi.ac.uk
For antimicrobial activity, efficacy is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) against various microbial strains. One benzimidazole (B57391) derivative containing a piperazine moiety (Compound 20) showed an MIC value of 6.25 µg/mL against Staphylococcus aureus and MRSA. nih.gov Other compounds demonstrated antifungal MIC values as low as 3.12 µg/mL. nih.gov
Elucidation of Cellular and Molecular Signaling Pathways
Understanding the downstream consequences of ligand-target interaction is crucial for validating the mechanism of action.
CCR5 Signaling: The binding of a piperazine antagonist to the CCR5 receptor prevents the HIV envelope protein gp120 from engaging the co-receptor. wikipedia.org This blockade is critical because the gp120-CCR5 interaction is required to trigger the conformational changes in the viral gp41 protein that mediate the fusion of the viral and host cell membranes. wikipedia.org By preventing this initial step, the entire viral entry cascade is halted. Furthermore, as CCR5 is a GPCR, its antagonism also blocks signaling by its natural chemokine ligands, such as CCL5 (RANTES), which can have immunomodulatory effects. nih.govnih.gov
Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique modulator of intracellular signaling, primarily located at the mitochondria-associated ER membrane (MAM). nih.gov It functions as a chaperone protein that, in its dormant state, is often complexed with another ER chaperone, BiP. nih.gov The binding of piperazine ligands can modulate this interaction. nih.govmdpi.com Upon activation by an agonist ligand, the sigma-1 receptor dissociates from BiP and can then interact with and stabilize other proteins, such as the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a key regulator of ER calcium release. nih.govnih.gov By modulating Ca²⁺ signaling between the ER and mitochondria, sigma-1 receptor ligands can influence a wide array of cellular functions, including bioenergetics, neuronal excitability, and cell survival. nih.gov
Dopamine Receptor Signaling: Dopamine D2-like receptors, including D3, are canonical GPCRs that couple to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov The efficacy of novel D3-selective piperazine ligands has been confirmed in vitro by their ability to act as antagonists in forskolin-dependent adenylyl cyclase inhibition assays and in β-arrestin recruitment assays. nih.gov
Modulation of Biochemical Cascades
Currently, there is a lack of specific research data detailing how Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- or its close analogs modulate intracellular signaling pathways. The phenylpiperazine moiety is known to interact with various components of cellular signaling, including neurotransmitter systems. For instance, different derivatives of phenylpiperazine have been shown to exhibit affinity for dopamine and serotonin receptors, and some act as monoamine reuptake inhibitors.
One related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), has been identified as a highly potent dopamine transporter (DAT) ligand. Another analog, 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP), functions as a serotonergic releasing agent. These examples highlight the potential for phenylpiperazine derivatives to influence key signaling pathways in the central nervous system. However, the presence and nature of the 3-pyridinylcarbonyl group would significantly alter the molecule's chemical properties and likely its biological targets, making direct extrapolation of these findings unreliable.
A comprehensive understanding of how Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- might modulate biochemical cascades would necessitate targeted studies, such as receptor binding assays, enzyme inhibition assays, and analysis of second messenger systems (e.g., cAMP, inositol phosphates) following cellular exposure to the compound.
Identification of Downstream Biological Effects
In the absence of specific preclinical studies on Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, its downstream biological effects have not been identified. Generally, the downstream consequences of modulating the signaling pathways targeted by other piperazine derivatives are diverse and depend on the specific receptor or transporter involved.
For example, the anxiolytic-like activity of the piperazine derivative 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) is thought to be mediated through the serotonergic system. In another instance, 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-(2-methoxyphenyl)piperazine was found to increase extracellular dopamine concentrations in the prefrontal cortex and inhibit GABA-evoked chloride currents, suggesting potential applications in neuropsychiatric disorders.
The potential downstream effects of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- could theoretically range from alterations in gene expression and protein synthesis to changes in cellular processes like proliferation, differentiation, and apoptosis, depending on the specific biochemical cascades it modulates. However, without empirical data from cellular and in vivo models, these remain hypothetical. Further research is required to elucidate the specific biological outcomes of cellular exposure to this particular compound.
Computational Chemistry and Molecular Modeling in Research on Piperazine, 1 Phenyl 4 3 Pyridinylcarbonyl
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jksus.orgresearchgate.net For a ligand like Piperazine (B1678402), 1-phenyl-4-(3-pyridinylcarbonyl)-, docking simulations are crucial for predicting its binding mode and affinity within the active site of a target protein.
The initial step in molecular docking involves characterizing the target's active site. This binding pocket is a three-dimensional cavity where the ligand interacts with the protein. For phenylpiperazine derivatives, studies have shown that interactions within the active site are typically driven by a combination of forces. Key amino acid residues can form hydrogen bonds, while hydrophobic and electrostatic forces also play a significant role in stabilizing the ligand-protein complex. rsc.org
For example, in studies of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, molecular docking revealed that residues such as Asp106, Gln177, Ser188, and Ser192 were key binding sites. rsc.org The binding was primarily driven by hydrogen bonds and electrostatic forces. rsc.org Similarly, when studying piperidine (B6355638)/piperazine-based compounds as Sigma 1 Receptor (S1R) ligands, docking analyses showed that the piperazine ring could be positioned between specific residues like Asp121 and Asn329, with the phenyl substituent occupying adjacent hydrophobic regions. acs.orgnih.gov
When modeling Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, the pyridinyl nitrogen and the carbonyl oxygen are potential hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. The protonated piperazine nitrogen can form crucial ionic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a target's active site. nih.gov Computational tools predict these interactions, providing a detailed view of the binding pose, which is essential for understanding the mechanism of action.
After generating potential binding poses, scoring functions are used to rank them. These mathematical models estimate the binding affinity between the ligand and the protein. wikipedia.org There are several classes of scoring functions:
Force-field-based: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions. wikipedia.org
Empirical: These use statistical methods to fit coefficients for various energy terms, such as hydrogen bonds, ionic interactions, and hydrophobic effects, based on experimental binding data. youtube.comyoutube.com
Knowledge-based: These derive statistical potentials from databases of known protein-ligand complexes, reflecting the frequency of certain types of atomic contacts. wikipedia.orgyoutube.com
The choice of scoring function and docking program can significantly impact the results. Therefore, optimizing the docking protocol is a critical step. This often involves redocking a known ligand into its crystal structure to ensure the software can reproduce the experimentally observed binding mode. Using a consensus scoring approach, where multiple scoring functions are used to evaluate poses, can also increase the reliability of the predictions. youtube.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Event Characterization
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with the protein. nih.govacs.org
For a flexible molecule like Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, MD simulations can explore its various conformations in solution and within the protein's binding site. Studies on phenyl-piperazine scaffolds have used MD simulations lasting hundreds of nanoseconds to evaluate the stability of the docked poses. nih.govacs.org Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the system has reached equilibrium. physchemres.org
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.
Interaction Fingerprints: These analyses quantify the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues throughout the simulation, identifying the most critical contacts for stable binding. nih.govnih.gov
For instance, MD simulations of phenyl-piperazine inhibitors targeting the eIF4A1 protein demonstrated that potent compounds induced and maintained a "closed" conformational state of the protein, which was crucial for their inhibitory activity. nih.govacs.org These simulations provide a more accurate estimation of binding free energies and a deeper understanding of the binding event. nih.gov
De Novo Design and Virtual Screening for Novel Analogues
The phenylpiperazine scaffold is a versatile starting point for designing new molecules. nih.gov Computational chemistry offers two primary strategies for this: virtual screening and de novo design.
Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govsci-hub.box Starting with a core structure like phenylpiperazine, libraries containing millions of related compounds can be docked into a target's active site. enamine.net The top-scoring compounds are then selected for experimental testing. This approach was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of the monoacylglycerol lipase (B570770) (MAGL) enzyme. nih.govresearchgate.net
De novo design is a computational technique for creating entirely new molecules. rsc.org Algorithms can "grow" a molecule within the constraints of a protein's active site, piece by piece, optimizing its fit and interactions. This method was used to design novel benzylpiperazine derivatives as selective inhibitors of the Mcl-1 anti-apoptotic protein, demonstrating that even simple chemical scaffolds can be developed into potent and selective binders. nih.gov These approaches accelerate the discovery of novel analogues of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- with potentially improved potency, selectivity, or pharmacokinetic properties.
Machine Learning and Artificial Intelligence Applications for Compound Prioritization and Design
Machine learning (ML) and artificial intelligence (AI) are transforming computational drug discovery. researchgate.netexplorationpub.com These technologies can analyze vast datasets to identify complex patterns that are not apparent through traditional methods. atomwise.com
In the context of research on Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- and its analogues, ML and AI can be applied in several ways:
Enhanced Scoring Functions: ML algorithms, such as random forests and neural networks, can be trained on large datasets of protein-ligand binding affinities to develop more accurate scoring functions for molecular docking. youtube.comexplorationpub.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to build mathematical relationships between the chemical structures of compounds and their biological activities. wu.ac.th For a series of phenylpiperazine analogues, a QSAR model could predict the activity of new, unsynthesized compounds, helping to prioritize which ones to make. researchgate.net
Virtual Screening Prioritization: After a large-scale virtual screen, ML models can be used to further refine the hit list by predicting various properties, such as solubility, toxicity, or metabolic stability, helping to select the most promising candidates for experimental validation. researchgate.net
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs), can be used for de novo design, creating novel molecular structures that are optimized for binding to a specific target while possessing desirable drug-like properties.
Future Horizons: Emerging Research Trajectories for Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
The compound Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, a notable member of the diverse arylpiperazine class, stands at a crossroads of established pharmacological relevance and untapped therapeutic potential. While the core structure is a well-recognized scaffold in medicinal chemistry, particularly for agents targeting the central nervous system, the future of this specific molecule hinges on the integration of cutting-edge research methodologies. This article explores the prospective research avenues that could redefine the scientific understanding and application of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, focusing on advancements in synthesis, target discovery, computational modeling, and large-scale screening technologies.
Q & A
Q. How can researchers optimize the synthesis of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine to improve yield and purity?
- Methodological Answer : The synthesis can be optimized using coupling reactions (e.g., amidation or nucleophilic substitution) to introduce the pyridinylcarbonyl group. Computational tools like Sirius T3 and PubChem databases can predict reaction feasibility and guide precursor selection . Purification via column chromatography or recrystallization, followed by validation using HPLC (>95% purity) and mass spectrometry (e.g., exact mass determination via high-resolution MS), ensures product integrity .
Q. What analytical techniques are essential for characterizing the physicochemical properties of 1-phenyl-4-(3-pyridinylcarbonyl)piperazine?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity and substituent positions .
- Chromatography : GC or HPLC to assess purity and stability under varying conditions (pH, temperature) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
- Solubility Profiling : Measure partition coefficients (logP) using shake-flask methods to predict bioavailability .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound in early-stage research?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward serotonin receptors (e.g., 5-HT1A) due to structural similarities to arylpiperazine derivatives .
- Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria and fungi, with MIC/MBC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish preliminary safety margins .
Advanced Research Questions
Q. How does the conformation of the phenyl and pyridinylcarbonyl groups influence the compound's receptor binding affinity?
- Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) can predict coplanar vs. perpendicular orientations of the aryl groups relative to the piperazine core. Experimental validation via X-ray crystallography or 2D-NMR NOESY spectra reveals spatial arrangements. For example, coplanar conformations in arylpiperazines enhance 5-HT1A antagonism . Adjust substituents (e.g., electron-withdrawing groups on pyridine) to modulate electronic effects and binding kinetics .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models .
- Toxicity Mitigation : Co-administer beta-cyclodextrin to improve solubility and reduce off-target effects, as seen in modified piperazine derivatives .
- Dose Optimization : Conduct dose-response studies to identify therapeutic windows where in vitro activity translates to in vivo efficacy without toxicity .
Q. How can computational tools predict the protonation state of the piperazine linker and its impact on therapeutic applications?
- Methodological Answer : Use software like MoKa or ACD/pKa to calculate pKa values for the piperazine nitrogen atoms. Experimental validation via potentiometric titration (Sirius T3 platform) confirms ionization states. For PROTACs or CNS-targeted drugs, a protonated piperazine at physiological pH enhances blood-brain barrier permeability .
Q. What synthetic routes enable selective functionalization of the piperazine core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Position-Specific Modifications : Use protecting groups (e.g., Boc for secondary amines) to selectively functionalize the 1-phenyl or 4-pyridinylcarbonyl positions .
- Parallel Synthesis : Generate a library of analogs via Suzuki-Miyaura coupling or reductive amination, followed by high-throughput screening .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported antiarrhythmic activity between similar piperazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., ion channel selectivity in patch-clamp assays vs. in vivo ECG models) .
- Structural Comparisons : Overlay molecular frameworks (e.g., trifluoromethyl vs. nitro groups) to identify substituents that enhance or diminish activity .
Q. What experimental designs minimize confounding variables in assessing the antiplatelet activity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
